molecular formula C20H15ClN2O3S B2876419 3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326833-46-8

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No. B2876419
CAS RN: 1326833-46-8
M. Wt: 398.86
InChI Key: UCVJZWVOSSZGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C20H15ClN2O3S and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Thienopyrimidine derivatives have been studied for their potential as anticancer agents. They exhibit a broad spectrum of activities against various cancer targets, including tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR) pathways . These compounds can interfere with cancer cell signaling and proliferation, making them promising candidates for the development of new anticancer therapies.

Antibacterial Properties

Research has indicated that thienopyrimidines possess antibacterial properties, which could be harnessed to combat bacterial infections. Their mechanism of action may involve the inhibition of bacterial DNA synthesis or protein function, contributing to their bactericidal effects .

CNS Depressive Effects

Compounds within the thienopyrimidine class have shown central nervous system (CNS) depressive effects. This suggests potential applications in the treatment of disorders characterized by excessive neuronal activity, such as epilepsy or anxiety .

Anticonvulsant Applications

The anticonvulsant activity of thienopyrimidines makes them candidates for the development of new treatments for seizure disorders. They may modulate neurotransmitter release or ion channel activity in the brain, thereby stabilizing neuronal firing .

Antipyretic Uses

Thienopyrimidines have demonstrated antipyretic (fever-reducing) effects. This application could be particularly useful in the symptomatic treatment of fever associated with infectious diseases .

Pharmacological Research

The compound’s unique structure, featuring both a thieno[3,2-d]pyrimidine moiety and substituted phenyl groups, makes it a valuable tool in pharmacological research. It can be used to study the structure-activity relationships (SAR) and to design new molecules with enhanced efficacy and safety profiles .

properties

IUPAC Name

3-(4-chlorophenyl)-1-[(3-methoxyphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-26-16-4-2-3-13(11-16)12-22-17-9-10-27-18(17)19(24)23(20(22)25)15-7-5-14(21)6-8-15/h2-11,17-18H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASACVVHXPZMOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.